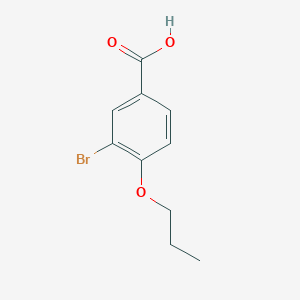

3-Bromo-4-propoxybenzoic acid

概要

説明

3-Bromo-4-propoxybenzoic acid is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a propoxy group at the fourth position. This compound is primarily used in research settings, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-propoxybenzoic acid typically involves the bromination of 4-propoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

化学反応の分析

Types of Reactions: 3-Bromo-4-propoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution Reactions: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Propyl esters of this compound.

Reduction: 3-Bromo-4-propoxybenzyl alcohol.

科学的研究の応用

Pharmaceutical Applications

Antiasthmatic Agents : Research indicates that derivatives of 3-bromo-4-propoxybenzoic acid exhibit antagonistic actions against the slow reacting substance of anaphylaxis (SRS-A), which is a known mediator of bronchoconstriction in allergic reactions. This property positions these compounds as potential candidates for the development of new antiasthmatic medications, targeting conditions such as asthma, hay fever, and other allergic diseases .

Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in treating conditions related to allergic responses and chronic inflammatory diseases. These findings suggest that it could be formulated into therapeutic agents aimed at alleviating symptoms associated with such conditions .

Organic Synthesis

Building Block for Complex Molecules : this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into molecular frameworks. This versatility makes it an essential reagent in synthetic organic chemistry, particularly in the pharmaceutical industry .

Synthesis of Other Derivatives : The compound can be utilized to produce a range of benzoic acid derivatives through various synthetic pathways. For example, it can be transformed into esters or amides that possess distinct biological activities, thereby expanding its utility in medicinal chemistry .

Case Studies and Research Findings

作用機序

The specific mechanism of action of 3-Bromo-4-propoxybenzoic acid depends on its application. In general, the bromine atom and the propoxy group can influence the compound’s reactivity and interactions with other molecules. For example, in enzyme studies, the compound may act as an inhibitor or substrate, interacting with the active site of the enzyme and affecting its activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

4-Bromo-3-propoxybenzoic acid: Similar structure but with different substitution pattern.

3-Bromo-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a propoxy group.

3-Bromo-4-ethoxybenzoic acid: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness: 3-Bromo-4-propoxybenzoic acid is unique due to the specific positioning of the bromine and propoxy groups, which can influence its chemical reactivity and interactions. The propoxy group provides a longer alkyl chain compared to methoxy or ethoxy groups, potentially affecting the compound’s solubility, steric hindrance, and overall chemical behavior .

生物活性

3-Bromo-4-propoxybenzoic acid (C10H11BrO3) is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrO3

- Molecular Weight : 273.1 g/mol

- CAS Number : 849509-45-7

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially impacting pathways involved in inflammation and cancer progression.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cellular responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies have suggested that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.

- Anticancer Properties : Preliminary data indicate potential anticancer effects, possibly through the induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Enzyme inhibition | Modulation of key metabolic enzymes |

Case Studies and Research Findings

- Anti-inflammatory Studies : In a study involving guinea pigs, the compound was evaluated for its ability to mitigate bronchoconstriction caused by LTD4, demonstrating significant anti-inflammatory effects . The results indicated that this compound could be beneficial in treating asthma and other allergic conditions.

- Cancer Research : Another study focused on the compound's ability to induce apoptosis in various cancer cell lines. The findings suggested that it could inhibit cell proliferation and promote cell death through intrinsic apoptotic pathways .

- Mechanistic Insights : Research has also delved into the molecular mechanisms underlying its biological activities. For instance, studies have explored how the compound interacts with mitochondrial functions and its potential role in modulating oxidative stress responses .

特性

IUPAC Name |

3-bromo-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYCNUXTGAESOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429219 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849509-45-1 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。